molecular formula C16H21NO6 B5015776 ethyl N-[3-(3,4,5-trimethoxyphenyl)acryloyl]glycinate

ethyl N-[3-(3,4,5-trimethoxyphenyl)acryloyl]glycinate

Cat. No. B5015776
M. Wt: 323.34 g/mol
InChI Key: HTHDJFNWWYSFGA-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl N-[3-(3,4,5-trimethoxyphenyl)acryloyl]glycinate” is a compound that contains an ethyl group, a glycinate (an amino acid derivative), and a trimethoxyphenyl group. The trimethoxyphenyl group is a phenyl ring (a six-membered carbon ring) with three methoxy groups (OCH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the trimethoxyphenyl group, the acryloyl group (a double bond between two carbon atoms), and the glycinate group. The exact structure would depend on the specific locations of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the ethyl group and the trimethoxyphenyl group could potentially make the compound relatively non-polar and soluble in organic solvents .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed analysis of the safety and hazards associated with this compound .

Future Directions

Future research on this compound could involve more detailed studies of its synthesis, properties, and potential applications. For example, if this compound has interesting biological activity, it could be studied as a potential drug .

properties

IUPAC Name

ethyl 2-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-5-23-15(19)10-17-14(18)7-6-11-8-12(20-2)16(22-4)13(9-11)21-3/h6-9H,5,10H2,1-4H3,(H,17,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHDJFNWWYSFGA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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